Crystal Structure Confirms Specific Binding Mode to JARID1B (KDM5B) Epigenetic Target
The compound's specific binding to the catalytic domain of human JARID1B (KDM5B), a histone demethylase target in oncology, has been experimentally validated by X-ray crystallography at 2.49 Å resolution (PDB ID: 5FZM) [1]. This provides direct structural evidence of its molecular recognition, a feature not publicly documented for the 4-fluorophenyl (CAS 1083246-33-6), non-fluorinated phenyl (CAS 99924-18-2), or 1,2-oxazole regioisomers. The resolved structure allows for direct visualization of key interactions, enabling rational structure-guided optimization.
| Evidence Dimension | Experimentally resolved 3D binding pose to JARID1B |
|---|---|
| Target Compound Data | X-ray crystal structure solved at 2.49 Å (PDB: 5FZM) |
| Comparator Or Baseline | 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (CAS 1083246-33-6), 5-phenyl-1,3-oxazole-4-carboxylic acid (CAS 99924-18-2), and 5-(2-fluorophenyl)-1,2-oxazole-4-carboxylic acid regioisomer |
| Quantified Difference | Direct evidence of binding vs. No publicly available co-crystal structures |
| Conditions | X-ray diffraction of the catalytic domain of human JARID1B in complex with the compound (ligand modelled based on PANDDA event map, SGC - Diamond I04-1 fragment screening) |
Why This Matters
Procurement of this specific compound is essential for projects requiring a validated starting point for structure-guided design of JARID1B inhibitors; alternative analogs lack this experimentally confirmed binding mode.
- [1] RCSB PDB. (2016). 5FZM: Crystal structure of the catalytic domain of human JARID1B in complex with 3D fragment 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylic acid (N09989b). Worldwide Protein Data Bank. https://doi.org/10.2210/pdb5FZM/pdb. View Source
